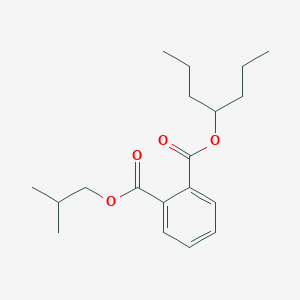
Phthalic acid, hept-4-yl isobutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptan-4-yl Isobutyl Phthalate typically involves the esterification of phthalic anhydride with heptanol and isobutanol . The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Phthalic Anhydride+Heptanol+Isobutanol→Heptan-4-yl Isobutyl Phthalate+Water
Industrial Production Methods
In industrial settings, the production of Heptan-4-yl Isobutyl Phthalate involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Heptan-4-yl Isobutyl Phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Phthalic acid, heptanol, and isobutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Heptan-4-yl Isobutyl Phthalate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Heptan-4-yl Isobutyl Phthalate involves its interaction with cellular components, particularly lipid membranes . As a plasticizer, it integrates into the lipid bilayer, increasing membrane fluidity and flexibility . This can affect various cellular processes, including signal transduction and membrane protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisobutyl Phthalate (DIBP): Similar structure but with two isobutyl groups instead of one heptanyl and one isobutyl group.
Dibutyl Phthalate (DBP): Contains two butyl groups instead of heptanyl and isobutyl groups.
Diethyl Phthalate (DEP): Contains two ethyl groups instead of heptanyl and isobutyl groups.
Uniqueness
Heptan-4-yl Isobutyl Phthalate is unique due to its specific combination of heptanyl and isobutyl groups, which confer distinct physical and chemical properties compared to other phthalates . This unique structure can influence its plasticizing efficiency and its interactions with biological systems .
Propriétés
Formule moléculaire |
C19H28O4 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-O-heptan-4-yl 1-O-(2-methylpropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28O4/c1-5-9-15(10-6-2)23-19(21)17-12-8-7-11-16(17)18(20)22-13-14(3)4/h7-8,11-12,14-15H,5-6,9-10,13H2,1-4H3 |
Clé InChI |
YHUGIMNLJRGFDU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)OC(=O)C1=CC=CC=C1C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















